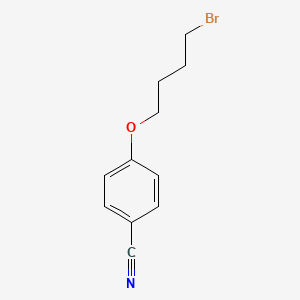

4-(4-Bromobutoxy)benzonitrile

Description

4-(4-Bromobutoxy)benzonitrile is an organobromine compound featuring a benzonitrile core substituted with a 4-bromobutoxy group. Its molecular formula is C₁₁H₁₂BrNO₂, with a molecular weight of 286.13 g/mol (calculated from ESI-MS m/z 425.9 [M + H]⁺, accounting for isotopic patterns) . The compound is synthesized via nucleophilic substitution, where 2-hydroxybenzonitrile derivatives react with 1,4-dibromobutane in the presence of a base such as K₂CO₃, yielding 80% of the product as a yellow crystalline solid . This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of anti-cholestasis agents and protease inhibitors .

Properties

Molecular Formula |

C11H12BrNO |

|---|---|

Molecular Weight |

254.12 g/mol |

IUPAC Name |

4-(4-bromobutoxy)benzonitrile |

InChI |

InChI=1S/C11H12BrNO/c12-7-1-2-8-14-11-5-3-10(9-13)4-6-11/h3-6H,1-2,7-8H2 |

InChI Key |

NMWBNGDOAVKIRK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#N)OCCCCBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Varying Alkoxy Chains

The length and halogenation of the alkoxy chain significantly influence physicochemical properties and reactivity. Key examples include:

- Halogen Position: Bromine at the terminal position (as in 4-bromobutoxy) improves leaving-group ability in substitution reactions compared to non-halogenated analogs .

Substituent Modifications on the Aromatic Ring

Variations in aromatic substituents alter electronic properties and biological activity:

- Electron-Withdrawing Groups: The formyl group in 4-(4-Bromo-3-formylphenoxy)benzonitrile increases polarity and reactivity, making it suitable for condensation reactions in drug synthesis .

- Steric Effects : Bulky substituents like the trans-4-pentylcyclohexyl group enhance thermal stability, favoring applications in materials science .

Research Findings and Trends

- Synthetic Efficiency : The 80% yield of this compound is comparable to other bromoalkoxybenzonitriles, suggesting optimized reaction conditions for such substitutions .

- Thermal Stability : Crystallographic studies of 4-(Dodecyloxy)benzonitrile reveal bond distances (C–C: 1.445 Å, C≡N: 1.157 Å) consistent across benzonitrile derivatives, indicating structural robustness despite substituent variations .

- Market Trends : Brominated benzonitriles are increasingly used in agrochemicals, driven by their versatility in cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.